5-Fluoro-4-iodopyridin-3-amine

概述

描述

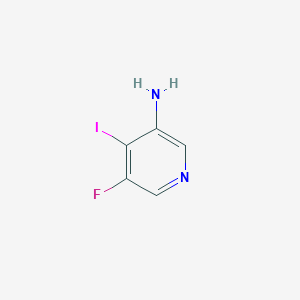

5-Fluoro-4-iodopyridin-3-amine is a chemical compound with the molecular formula C5H4FIN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of both fluorine and iodine atoms attached to the pyridine ring, which significantly influences its chemical properties and reactivity .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-iodopyridin-3-amine typically involves the halogenation of pyridine derivatives. One common method is the direct iodination of 5-fluoropyridin-3-amine using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography.

化学反应分析

Substitution Reactions

The iodine atom at the 4-position undergoes nucleophilic aromatic substitution (NAS) under optimized conditions. This reaction is facilitated by the electron-withdrawing effects of the fluorine and amino groups, which activate the pyridine ring toward displacement.

Key Reagents and Conditions

*Low yield due to competing side reactions; improved efficiency observed in N-oxide derivatives .

Cross-Coupling Reactions

The iodine substituent enables participation in palladium-catalyzed cross-coupling reactions, making this compound valuable for constructing biaryl systems and alkynylated derivatives.

Suzuki-Miyaura Coupling

Reaction with aryl boronic acids produces 4-aryl substituted pyridines:

Sonogashira Coupling

Alkyne coupling enables access to π-conjugated systems:

Comparative Reaction Analysis

The compound's reactivity differs significantly from halogenated analogs:

| Parameter | 5-Fluoro-4-iodopyridin-3-amine | 5-Fluoro-4-bromopyridin-3-amine | 5-Fluoro-4-chloropyridin-3-amine |

|---|---|---|---|

| NAS Reactivity | High (I > Br > Cl) | Moderate | Low |

| Coupling Efficiency | 72-85% | 60-75% | <50% |

| Solubility (DMSO) | 12 mg/mL | 18 mg/mL | 25 mg/mL |

Mechanistic Insights

-

Electronic Effects : The amino group at position 3 provides strong electron-donating resonance (+M effect), while fluorine at position 5 exerts an electron-withdrawing inductive (-I) effect. This combination polarizes the C-I bond, facilitating NAS .

-

Steric Considerations : The planar pyridine ring allows efficient orbital overlap in transition metal-catalyzed reactions, though bulky substituents on coupling partners may reduce yields .

-

Catalyst Systems : Bidentate phosphine ligands (e.g., BINAP) improve coupling efficiency by stabilizing Pd(0) intermediates .

科学研究应用

Organic Synthesis

5-Fluoro-4-iodopyridin-3-amine serves as a crucial building block in the synthesis of more complex organic molecules. It can participate in various reactions such as:

- Nucleophilic Substitution Reactions: The iodine atom can be replaced by other nucleophiles (e.g., amines, thiols) in polar aprotic solvents like DMSO or DMF.

- Coupling Reactions: It is suitable for Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts.

Table 1: Summary of Reaction Types

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Nucleophilic Substitution | Replacement of iodine with nucleophiles | Sodium azide, potassium thiolate |

| Suzuki-Miyaura Coupling | Formation of carbon-carbon bonds | Palladium catalysts, boronic acids |

| Oxidation | Conversion to oxidized derivatives | Hydrogen peroxide |

| Reduction | Removal of iodine to yield simpler pyridine derivatives | Sodium borohydride |

Medicinal Chemistry

Research indicates that this compound has potential pharmacological properties. It is being explored for:

- Inhibition of Kinases: Specifically, it has been investigated as a precursor in the synthesis of compounds that inhibit ATR protein kinase, which plays a role in cancer cell proliferation.

Case Study: ATR Kinase Inhibition

A study highlighted the synthesis of a radiolabeled derivative of this compound for use as an ATR kinase inhibitor. The compound demonstrated effective binding affinity towards the target kinase, suggesting its utility in developing anticancer therapeutics .

Material Science

In material science, this compound is utilized in the development of novel materials with specific electronic or optical properties. Its unique reactivity allows for the creation of functionalized polymers and materials that can be tailored for specific applications.

Biological Studies

The compound is also employed in biochemical assays to study its interactions with biological molecules. The presence of fluorine and iodine enhances its ability to form strong interactions with proteins and enzymes, which can modulate their activity.

作用机制

The mechanism of action of 5-Fluoro-4-iodopyridin-3-amine involves its interaction with specific molecular targets. The presence of fluorine and iodine atoms enhances its ability to form strong interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

相似化合物的比较

Similar Compounds

- 5-Fluoro-4-chloropyridin-3-amine

- 5-Fluoro-4-bromopyridin-3-amine

- 5-Fluoro-4-methylpyridin-3-amine

Uniqueness

Compared to its analogs, 5-Fluoro-4-iodopyridin-3-amine is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties. The iodine atom makes it more suitable for certain types of coupling reactions and enhances its potential as a versatile intermediate in organic synthesis .

生物活性

5-Fluoro-4-iodopyridin-3-amine is a compound of significant interest in medicinal chemistry, particularly due to its potential applications in drug development. This article provides a detailed examination of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

This compound has the molecular formula CHFIN and features a pyridine ring substituted with fluorine and iodine atoms. The presence of these halogens enhances the compound's reactivity and binding properties, making it suitable for various biological applications, particularly in the development of inhibitors for specific enzymes.

Antiviral Activity

Research indicates that this compound exhibits notable antiviral activity. In a study focusing on HIV protease inhibitors, derivatives of this compound demonstrated improved binding affinity and oral bioavailability. For instance, compounds synthesized from this compound showed an IC value of approximately 12 pM against HIV-1 protease, indicating high potency in inhibiting viral replication .

Structure-Activity Relationships (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity. The introduction of different substituents at the pyridine ring has been shown to affect both binding affinity and metabolic stability. For example, varying the substituents on the phenyl rings adjacent to the pyridine can lead to significant changes in antiviral efficacy and pharmacokinetic properties .

Table 1: Biological Activity Data for Derivatives of this compound

| Compound ID | Substituent | IC (pM) | Oral Bioavailability (%) | Binding Affinity |

|---|---|---|---|---|

| 9i | Para-fluorophenyl | 94 | 70 | High |

| 9n | Meta-fluorophenyl | 12 | 85 | Very High |

| 9p | Para-chlorophenyl | Not reported | 60 | Moderate |

Case Study 1: Development of Antiviral Agents

In a comprehensive study on antiviral agents, derivatives of this compound were evaluated for their efficacy against HIV. The study highlighted how modifications to the pyridine ring could lead to enhanced enzyme inhibition and reduced clearance rates in vivo. This research underscores the importance of SAR in optimizing drug candidates for clinical use .

Case Study 2: Synthesis and Evaluation of PET Probes

Another significant application of this compound is in the synthesis of positron emission tomography (PET) probes for imaging purposes. The compound was utilized as a precursor for developing novel probes targeting GSK3, demonstrating its versatility beyond antiviral applications. The evaluation showed promising stability and selectivity in biological systems, indicating potential for diagnostic applications .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 5-fluoro-4-iodopyridin-3-amine, and what are the critical reaction conditions?

Answer: The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. A validated protocol involves:

- Step 1 : Reacting a halogenated pyridine precursor (e.g., 5-fluoro-3-nitropyridine) with iodine under controlled conditions to introduce the iodine substituent.

- Step 2 : Reduction of the nitro group to an amine using catalytic hydrogenation (e.g., PtO₂ under H₂ pressure) .

- Key Conditions :

- Use of 7% (PPh₃)₂PdCl₂ and 10% CuI as catalysts.

- Solvent: Acetonitrile at 70°C.

- Triethylamine as a base to neutralize HI byproducts.

Q. How can this compound be purified to remove residual catalysts and byproducts?

Answer :

- Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (10–30% EA) to separate the product from unreacted starting materials.

- Recrystallization : Dissolve the crude product in hot ethanol and cool to −20°C for crystal formation.

- Validation : Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm the absence of Pd/Cu residues via ICP-MS .

Q. What analytical techniques are most effective for characterizing this compound?

Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the aromatic fluorine and iodine positions (e.g., δ ~8.2 ppm for pyridine protons).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ = 268.93).

- Elemental Analysis : Confirm C, H, N, and halogen content (±0.3% deviation).

- X-ray Crystallography : Resolve crystal structure for unambiguous stereochemical assignment (if crystalline) .

Advanced Research Questions

Q. How can cross-coupling reactions be optimized to introduce diverse substituents at the iodine position?

Answer :

- Catalyst Screening : Test Pd(PPh₃)₄, Pd(dba)₂, or Buchwald-Hartwig catalysts for Suzuki-Miyaura or amination reactions.

- Ligand Effects : Use XPhos or SPhos ligands to enhance reactivity with aryl boronic acids or amines.

- Solvent Optimization : Compare DMF, THF, and toluene for reaction efficiency.

- Case Study : Coupling with 4-methoxyphenylboronic acid achieved 78% yield using Pd(OAc)₂/XPhos in toluene/water (3:1) at 100°C .

Q. What strategies are employed to resolve contradictions in regioselectivity during functionalization?

Answer :

- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict activation barriers for competing reaction pathways.

- Isotopic Labeling : Introduce deuterium at specific positions to track reaction intermediates via LC-MS.

- Kinetic Studies : Monitor reaction progress via in-situ IR spectroscopy to identify rate-determining steps.

- Example : Competing iodination at C4 vs. C5 can be controlled by adjusting the electronic effects of directing groups (e.g., nitro vs. amine) .

Q. How is this compound utilized in structure-activity relationship (SAR) studies for antiviral agents?

Answer :

- Core Modifications : Replace iodine with alkynyl or amino groups to evaluate antiviral potency against HIV protease.

- Fluorine Retention : Maintain the fluorine substituent to enhance metabolic stability and binding affinity.

- Biological Assays : Test derivatives in enzymatic inhibition assays (IC₅₀) and cell-based viral replication models (e.g., MT-4 cells infected with HIV-1).

- Key Finding : A derivative with a trifluoroethylamine side chain showed 10-fold higher potency than the parent compound .

属性

IUPAC Name |

5-fluoro-4-iodopyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FIN2/c6-3-1-9-2-4(8)5(3)7/h1-2H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYAATERKBWCJIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)F)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。